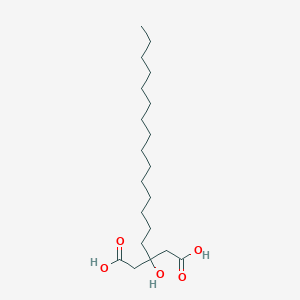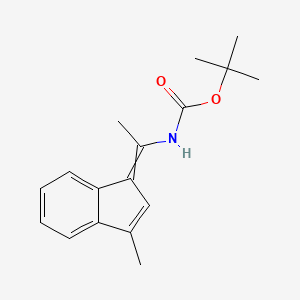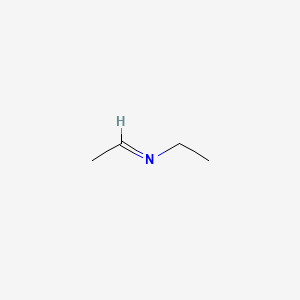
1,2-Bistrifluoromethyl-4-chloromethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bistrifluoromethyl-4-chloromethylbenzene is an organic compound characterized by the presence of two trifluoromethyl groups and one chloromethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bistrifluoromethyl-4-chloromethylbenzene typically involves the introduction of trifluoromethyl groups and a chloromethyl group onto a benzene ring. One common method is the trifluoromethylation of a suitable benzene derivative, followed by chloromethylation. The reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bistrifluoromethyl-4-chloromethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of simpler derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions may involve the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the existing functional groups on the benzene ring.
Wissenschaftliche Forschungsanwendungen
1,2-Bistrifluoromethyl-4-chloromethylbenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2-Bistrifluoromethyl-4-chloromethylbenzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, while the chloromethyl group can participate in covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bistrifluoromethylbenzene: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
1,4-Bistrifluoromethylbenzene: Has a different substitution pattern on the benzene ring, leading to different chemical properties and reactivity.
1,2-Dichlorobenzene: Contains two chlorine atoms instead of trifluoromethyl groups, resulting in different chemical behavior.
Uniqueness
1,2-Bistrifluoromethyl-4-chloromethylbenzene is unique due to the combination of trifluoromethyl and chloromethyl groups on the same benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H5ClF6 |
|---|---|
Molekulargewicht |
262.58 g/mol |
IUPAC-Name |
4-(chloromethyl)-1,2-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H5ClF6/c10-4-5-1-2-6(8(11,12)13)7(3-5)9(14,15)16/h1-3H,4H2 |
InChI-Schlüssel |
FNTYGEZXTUDPFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCl)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


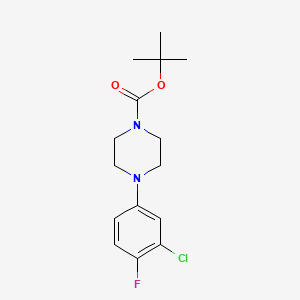
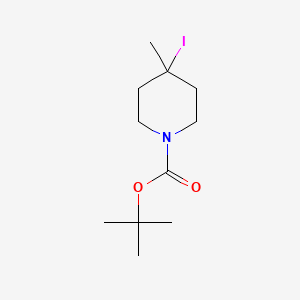



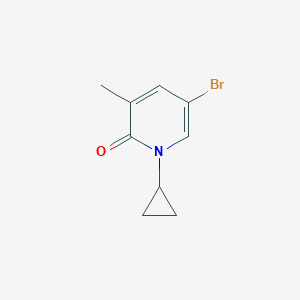
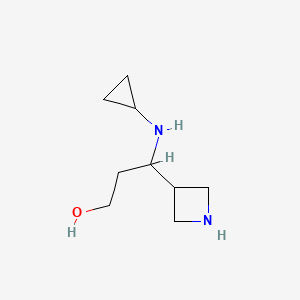
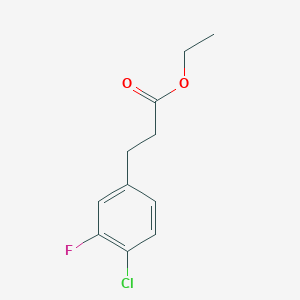
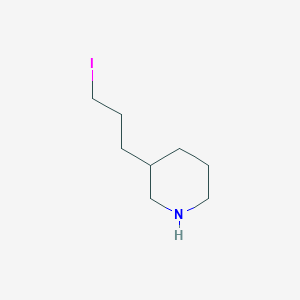
![2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13972537.png)
